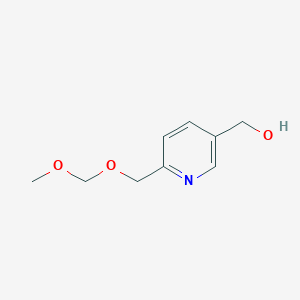














|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[CH:16]=[CH:15][C:9]([C:10](OCC)=[O:11])=[CH:8][N:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].C([O-])(=O)C.[NH4+]>O1CCCC1.O>[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[N:7]=[CH:8][C:9]([CH2:10][OH:11])=[CH:15][CH:16]=1 |f:1.2.3.4.5.6,7.8,9.10|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCOCC1=NC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at −80° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintained under an inert atmosphere
|
|
Type
|
ADDITION
|
|
Details
|
after the end of the addition
|
|
Type
|
CUSTOM
|
|
Details
|
is then returned to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered through Celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
the residue is purified by filtration through silica (eluent: 96/4 CH2Cl2/methanol)
|
|
Type
|
CUSTOM
|
|
Details
|
The product obtained (14.2 g)
|
|
Type
|
CUSTOM
|
|
Details
|
is used in the following step without further purification
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COCOCC1=CC=C(C=N1)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |